molecular formula C9H7FN2O3S B2818416 1-(3-Fluorosulfonyloxyphenyl)imidazole CAS No. 2411297-57-7

1-(3-Fluorosulfonyloxyphenyl)imidazole

Cat. No.: B2818416
CAS No.: 2411297-57-7
M. Wt: 242.22
InChI Key: GLZACOYAZQTQEQ-UHFFFAOYSA-N
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Description

1-(3-Fluorosulfonyloxyphenyl)imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the 3-fluorosulfonyloxyphenyl group in this compound introduces unique chemical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorosulfonyloxyphenyl)imidazole typically involves the introduction of the 3-fluorosulfonyloxyphenyl group onto the imidazole ring. One common method is the nucleophilic substitution reaction where a suitable imidazole derivative reacts with a fluorosulfonyloxyphenyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorosulfonyloxyphenyl)imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, room temperature.

    Substitution: Amines, thiols, dimethylformamide, dimethyl sulfoxide, basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: New imidazole derivatives with substituted nucleophiles.

Scientific Research Applications

1-(3-Fluorosulfonyloxyphenyl)imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its role in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of dyes, pigments, and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Fluorosulfonyloxyphenyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme, leading to a decrease in enzyme function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

1-(3-Fluorosulfonyloxyphenyl)imidazole can be compared with other imidazole derivatives such as:

    1-(3-Chlorosulfonyloxyphenyl)imidazole: Similar in structure but with a chlorine atom instead of a fluorine atom. It may exhibit different reactivity and biological activity.

    1-(3-Methoxysulfonyloxyphenyl)imidazole: Contains a methoxy group instead of a fluorine atom. It may have different solubility and pharmacokinetic properties.

    1-(3-Nitrosulfonyloxyphenyl)imidazole: Contains a nitro group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in the presence of the fluorosulfonyloxy group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(3-fluorosulfonyloxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3S/c10-16(13,14)15-9-3-1-2-8(6-9)12-5-4-11-7-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZACOYAZQTQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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